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Introduction
Ifetroban, designated BMS-180291 during its development by Bristol-Myers Squibb, is a potent

and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1]

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction,

playing a significant role in various pathophysiological processes, including thrombosis,

myocardial ischemia, and hypertension.[1] Consequently, the development of TP receptor

antagonists like Ifetroban has been a key area of research for cardiovascular and other

diseases. This technical guide provides a comprehensive overview of the discovery and

development of Ifetroban, from its chemical synthesis and preclinical evaluation to its clinical

investigation in various indications, with a recent focus on Duchenne muscular dystrophy

(DMD)-associated cardiomyopathy.

Chemical Synthesis
The synthesis of Ifetroban (BMS-180291) has been described in the scientific literature. A

general outline of the synthetic route is as follows:

Experimental Protocol: Synthesis of Ifetroban (BMS-180291)

A detailed, step-by-step synthesis protocol for Ifetroban has been outlined in various

publications. The process typically involves the following key transformations:
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Preparation of the Bicyclic Core: The synthesis often starts from a chiral bicyclic lactone,

which serves as the foundation for the molecule's rigid structure.

Introduction of the Phenylalkanoic Acid Side Chain: A crucial step involves the coupling of

the bicyclic core with a substituted phenylalkanoic acid derivative. This is often achieved

through nucleophilic addition or other carbon-carbon bond-forming reactions.

Formation of the Oxazole Ring: The oxazole moiety, a key feature of Ifetroban's structure, is

typically constructed in the later stages of the synthesis. This can be accomplished through

various cyclization strategies, often involving the condensation of an amino alcohol with a

carboxylic acid derivative.

Final Modifications and Purification: The synthesis concludes with any necessary

deprotection steps and purification of the final compound, often by chromatography and/or

recrystallization, to yield Ifetroban as a solid.

Mechanism of Action: Thromboxane A2 Receptor
Antagonism
Ifetroban exerts its pharmacological effects by competitively and selectively binding to the TP

receptor, thereby preventing the binding of its endogenous ligands, TxA2 and its precursor,

prostaglandin H2 (PGH2).[1] This blockade inhibits the downstream signaling cascades

initiated by TP receptor activation.

Thromboxane A2 Signaling Pathway
The activation of the TP receptor by TxA2 initiates a cascade of intracellular events primarily

through the coupling to Gq and G13 G-proteins.[2]
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Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.

Preclinical Development
Ifetroban has undergone extensive preclinical evaluation in a variety of in vitro and in vivo

models to characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies
Receptor Binding Assays:

Objective: To determine the binding affinity of Ifetroban for the TP receptor.

Methodology:

Membrane Preparation: Platelet membranes rich in TP receptors are prepared from

human or animal sources.

Radioligand Binding: A radiolabeled TP receptor agonist or antagonist (e.g., [³H]-U-46619)

is incubated with the platelet membranes in the presence of varying concentrations of

Ifetroban.

Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-

bound radioligand from the unbound radioligand.

Quantification: The radioactivity of the filter is measured using a scintillation counter.
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Data Analysis: The concentration of Ifetroban that inhibits 50% of the specific binding of

the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then

determined using the Cheng-Prusoff equation.

Platelet Aggregation Assays:

Objective: To assess the functional antagonism of Ifetroban on platelet aggregation.

Methodology:

Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to

obtain PRP.[3]

Incubation: PRP is pre-incubated with various concentrations of Ifetroban or a vehicle

control.

Induction of Aggregation: Platelet aggregation is induced by adding a TP receptor agonist,

such as U-46619 or arachidonic acid.

Measurement: The change in light transmittance through the PRP suspension is

measured over time using an aggregometer. As platelets aggregate, the turbidity of the

suspension decreases, leading to an increase in light transmittance.

Data Analysis: The inhibitory effect of Ifetroban is quantified by determining the

concentration that causes 50% inhibition of the maximal aggregation response (IC50).

In Vitro Activity of Ifetroban (BMS-180291)

Assay Result

Inhibition of Arachidonate-induced Platelet

Aggregation (IC50)
7 ± 1 nM

Inhibition of U-46619-induced Platelet

Aggregation (IC50)
21 ± 2 nM

Antagonism of U-46619-induced Platelet Shape

Change (KB)
11 ± 2 nM
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In Vivo Studies
Ifetroban has been evaluated in several animal models of disease, including thrombosis,

myocardial ischemia, and hypertension.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat):

Objective: To evaluate the antithrombotic efficacy of Ifetroban in an arterial thrombosis

model.

Methodology:

Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3)

solution is applied to the surface of the carotid artery to induce endothelial injury and

subsequent thrombus formation.

Drug Administration: Ifetroban or a vehicle is administered to the animals prior to or after

the induction of injury.

Measurement of Occlusion: The time to thrombotic occlusion of the artery is measured,

often using a Doppler flow probe to monitor blood flow.

Data Analysis: The efficacy of Ifetroban is determined by its ability to prolong the time to

occlusion or prevent occlusion altogether compared to the control group.

Coronary Artery Ligation Model of Myocardial Infarction (Dog):

Objective: To assess the cardioprotective effects of Ifetroban in a model of myocardial

ischemia-reperfusion injury.

Methodology:

Animal Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the

heart.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is

ligated for a specific period to induce myocardial ischemia, followed by the removal of the

ligature to allow for reperfusion.

Drug Administration: Ifetroban or a vehicle is administered before, during, or after the

ischemic period.

Assessment of Infarct Size: After a period of reperfusion, the heart is excised, and the

area of myocardial infarction is determined using histological staining techniques (e.g.,

triphenyltetrazolium chloride staining).

Data Analysis: The infarct size in the Ifetroban-treated group is compared to that of the

vehicle-treated group to evaluate the cardioprotective effect.

Preclinical Efficacy of

Ifetroban (BMS-180291) in

Animal Models

Model Species Key Findings

Pacing-Induced Myocardial

Ischemia
Dog

Reduced the severity of

ischemia.

Myocardial Ischemia-

Reperfusion Injury
Ferret

Dose-dependently reduced

myocardial infarct size.

Thrombotic Cyclic Flow

Reductions
Ferret

Inhibited thrombotic events at

doses producing >90% TP

receptor blockade.

Duchenne Muscular Dystrophy

Cardiomyopathy
Mouse

Improved survival and cardiac

function.

Coronary Artery Dysfunction in

DMD
Mouse

Reversed enhanced coronary

arterial vasoconstriction.

Hematogenous Metastasis Mouse
Decreased lung metastases of

multiple cancer types.
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Pharmacokinetics and Metabolism
The pharmacokinetic profile of Ifetroban has been characterized in several species, including

rats, dogs, monkeys, and humans.

Pharmacokineti

c Parameters of

Ifetroban

Rat Dog Monkey Human

Dose 3 mg/kg 1 mg/kg 1 mg/kg 50 mg

Time to Peak

Plasma

Concentration

(Tmax)

5-20 min 5-20 min 5-20 min 5-20 min

Terminal

Elimination Half-

life (t1/2)

~8 h ~20 h ~27 h ~22 h

Absolute

Bioavailability
25% 35% 23% 48%

Primary Route of

Excretion
Feces Feces Feces Feces

Major Metabolite

in Humans

Ifetroban

acylglucuronide
- - -

Clinical Development
Ifetroban has been investigated in numerous clinical trials for various indications. Most recently,

it has shown promise in the treatment of cardiomyopathy associated with Duchenne muscular

dystrophy (DMD).

FIGHT DMD Phase 2 Clinical Trial (NCT03340675)
This was a randomized, double-blind, placebo-controlled study to evaluate the safety,

pharmacokinetics, and efficacy of oral Ifetroban in subjects with DMD.
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Study Design: 41 male patients with DMD (≥7 years old) were randomized to receive low-

dose Ifetroban (100 mg/day or 150 mg/day in some reports), high-dose Ifetroban (300

mg/day), or placebo for 12 months.

Primary Efficacy Endpoint: Change from baseline in left ventricular ejection fraction (LVEF).

Key Results:

The high-dose Ifetroban group showed a mean increase in LVEF of 1.8%, while the

placebo group experienced a mean decline of 1.5%.

This resulted in a 3.3% overall improvement in LVEF with high-dose Ifetroban compared to

placebo.

Compared to a matched natural history cohort that showed a 3.6% decline in LVEF, the

high-dose Ifetroban group demonstrated a 5.4% relative improvement.

High-dose Ifetroban was also associated with reductions in biomarkers of cardiac damage,

such as NT-proBNP and cardiac troponin I.

Safety: Ifetroban was generally well-tolerated, with no serious drug-related adverse events

reported. The most common adverse events possibly related to Ifetroban were contusion and

petechiae.
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Workflow of the FIGHT DMD Phase 2 clinical trial.

Other Clinical Investigations
Ifetroban has also been studied in other conditions, including:

Aspirin-Exacerbated Respiratory Disease (AERD): A Phase 2 trial investigated the effect of

Ifetroban on aspirin-induced respiratory symptoms in patients with AERD.
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Idiopathic Pulmonary Fibrosis (IPF): A Phase 2 clinical trial is evaluating the safety and

efficacy of oral Ifetroban in patients with IPF.

Systemic Sclerosis: Ifetroban has been investigated in Phase 2 studies for this indication.

Cancer Metastasis: Preclinical studies have suggested a potential role for Ifetroban in

inhibiting tumor cell migration, and it has been evaluated in early-phase clinical trials for solid

tumors.

Safety and Toxicology
Across numerous clinical trials involving over 1,300 participants, Ifetroban has demonstrated a

favorable safety profile. No major safety concerns have been identified to date. In the FIGHT

DMD trial, the most frequently reported adverse events possibly related to Ifetroban were minor

and included contusion and petechiae. The long-term safety of Ifetroban is being further

evaluated in the open-label extension of the FIGHT DMD study.

Conclusion
Ifetroban (BMS-180291) is a well-characterized, potent, and selective TP receptor antagonist

with a long history of preclinical and clinical development. Its mechanism of action, targeting a

key pathway in platelet aggregation and vasoconstriction, has made it a candidate for a range

of cardiovascular and other diseases. The recent positive results from the FIGHT DMD Phase

2 trial have highlighted its potential as a novel therapeutic for the cardiac complications of

Duchenne muscular dystrophy, a significant unmet medical need. Further clinical investigation

will be crucial to fully elucidate the therapeutic potential and long-term safety of Ifetroban in this

and other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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